N,N-Dimethylethylamine

Description

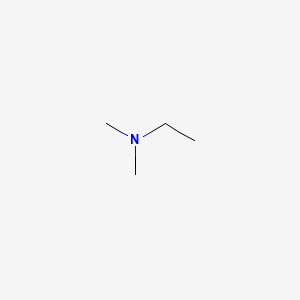

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-4-5(2)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZXVJBJRMWXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027232 | |

| Record name | N,N-Dimethylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid with a strong odor of ammonia or fish; [CAMEO] | |

| Record name | N,N-Dimethylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

36.5 °C | |

| Record name | N,N-DIMETHYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

10 °F | |

| Record name | N,N-Dimethylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

0.675 at 20 °C/4 °C | |

| Record name | N,N-DIMETHYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

352.0 [mmHg] | |

| Record name | N,N-Dimethylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

598-56-1 | |

| Record name | Dimethylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyldimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N5384XVEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIMETHYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-140 °C | |

| Record name | N,N-DIMETHYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathways for N,n Dimethylethylamine

Amination Processes in N,N-Dimethylethylamine Synthesis

Amination reactions form a cornerstone of DMEA production, involving the introduction of a dimethylamino group onto an ethyl moiety. These processes can be broadly categorized into the alkylation of ammonia (B1221849) and its derivatives, and the catalytic amination of alcohols.

Alkylation of Ammonia and its Derivatives

One of the fundamental methods for synthesizing amines is the alkylation of ammonia or lower-order amines. In the context of DMEA synthesis, this typically involves the reaction of dimethylamine (B145610) with an ethylating agent, such as an ethyl halide. This nucleophilic substitution reaction, while straightforward, can sometimes lead to a mixture of products, requiring careful control of reaction conditions to optimize the yield of the desired tertiary amine. The use of excess amine can favor the formation of the primary amine, while an excess of the alkylating agent can lead to the formation of quaternary ammonium (B1175870) salts. libretexts.orgyoutube.com

Another variation involves the reaction of ammonia with ethylene (B1197577) oxide or ethyl halides under basic conditions. smolecule.com This approach also leverages the nucleophilic character of the nitrogen atom to form the carbon-nitrogen bond essential for the DMEA structure.

Catalytic Amination of Alcohols

A more atom-economical and environmentally benign approach to DMEA synthesis is the catalytic amination of ethanol (B145695) with dimethylamine. google.com This process is typically carried out in the presence of a hydrogenation-dehydrogenation catalyst and often under a hydrogen atmosphere. google.com

The mechanism of catalytic amination of alcohols, often referred to as "borrowing hydrogen," involves a series of steps. kyoto-u.ac.jp Initially, the alcohol (ethanol) is dehydrogenated on the catalyst surface to form an aldehyde intermediate (acetaldehyde). kyoto-u.ac.jp This is followed by the condensation of the aldehyde with the amine (dimethylamine) to form an iminium ion, which is then hydrogenated to yield the final tertiary amine product, DMEA. kyoto-u.ac.jp The hydrogen used in the final step is the same hydrogen "borrowed" in the initial dehydrogenation step. kyoto-u.ac.jp

Catalysts for this reaction are typically based on metals like copper and chromium oxide, sometimes supported on materials like alumina (B75360). google.comresearchgate.net The reaction is generally performed at elevated temperatures, ranging from 180 to 240 °C, and pressures between 1 and 15 bar. google.com The presence of hydrogen is crucial for maintaining catalyst activity and selectivity. researchgate.net

A study on the amination of ethylene glycol with dimethylamine over an alumina-supported copper catalyst showed that the main products were 2-dimethylaminoethanol, N,N,N′,N′-tetramethyl-1,2-diaminoethene, and N,N,N′,N′-tetramethylethylenediamine. researchgate.net This highlights the potential for side reactions and the importance of optimizing reaction conditions to favor the desired product.

| Catalyst System | Reactants | Temperature (°C) | Pressure (bar) | Key Findings |

| Copper, Chromium Oxide | Ethanol, Dimethylamine, Hydrogen | 180 - 240 | 1 - 15 | Continuous reaction in the gaseous state. google.com |

| Alumina-supported Copper | Ethylene Glycol, Dimethylamine | 190 - 250 | Atmospheric | Selectivity to 2-dimethylaminoethanol reached over 70 wt% at 230°C. researchgate.net |

| Copper-Zirconia | Long-chain alcohols, Dimethylamine | 167 - 267 | - | High alcohol conversion and respectable tertiary amine selectivity. researchgate.net |

Reduction Reactions of Precursors

An alternative synthetic route to DMEA involves the reduction of amide precursors, most notably N,N-dimethylacetamide (DMAc).

N,N-Dimethylacetamide can be effectively reduced to this compound using strong reducing agents. smolecule.com A common laboratory-scale reagent for this transformation is lithium aluminum hydride (LiAlH₄). askfilo.com The reaction involves the conversion of the carbonyl group of the amide into a methylene (B1212753) group. askfilo.com

Industrially, catalytic hydrogenation is a more viable option. For example, in a fixed-bed reactor containing a copper-based catalyst, a mixture of N,N-dimethylacetamide, dimethylamine, and hydrogen can be reacted to produce DMEA. chemicalbook.com In one such process, operating at 250°C and 10 bars, a product composition with 96.1% DMEA was achieved. chemicalbook.com Theoretical studies using density functional theory (DFT) have also explored the reduction of N,N-dimethylacetamide using borane (B79455) (BH₃) or alane (AlH₃) to yield this compound. researchgate.net

| Precursor | Reducing Agent/Catalyst | Product Yield |

| N,N-Dimethylacetamide | Lithium Aluminum Hydride (LiAlH₄) | - |

| N,N-Dimethylacetamide | Copper-based catalyst (Cu0203 Engelhard) | 96.1% |

Reduction of Analogous Precursors with Hydride Reagents

A primary and well-established method for the synthesis of this compound involves the reduction of N,N-dimethylacetamide. This transformation is effectively achieved using strong reducing agents, with lithium aluminum hydride (LiAlH₄) being a prominent example. smolecule.comaskfilo.com The reaction proceeds by the conversion of the carbonyl group (C=O) in the amide to a methylene group (CH₂), yielding the corresponding tertiary amine. askfilo.com

The general reaction can be represented as: CH₃CON(CH₃)₂ + [Reducing Agent] → CH₃CH₂N(CH₃)₂

While lithium aluminum hydride is a powerful and common choice, other hydride reagents and catalytic systems have also been explored for the reduction of amides. researchgate.net These alternatives, such as borane (BH₃) and various hydrosilane systems catalyzed by transition metals, offer different levels of reactivity and selectivity, providing more efficient and safer alternatives to traditional aluminum and boron hydrides. researchgate.net For instance, DFT calculations have been used to study the reaction pathways for the reduction of N,N-dimethylacetamide using borane (BH₃) or alane (AlH₃) to produce this compound. researchgate.netgoogle.com

Novel Synthetic Routes and Precursors

In the quest for more sustainable and versatile synthetic methods, researchers are exploring novel pathways that utilize bio-renewable feedstocks and generate specialized derivatives of this compound for targeted applications.

Derivatization from Bio-renewable Resources

The valorization of biomass, particularly lignin (B12514952), presents a promising avenue for the sustainable production of valuable chemicals, including this compound. researchgate.netuninsubria.itnih.gov

Lignin, the second most abundant natural polymer, is a rich source of aromatic compounds. uninsubria.itrsc.org Recent research has demonstrated a novel strategy for the cleavage of specific carbon-carbon bonds within lignin and its platform molecules, leading to the production of both phenols and this compound. researchgate.netrsc.orgnih.gov This approach focuses on the full utilization of both the aromatic core and the side chains of lignin-derived molecules. rsc.orgnih.gov

A key aspect of this lignin valorization strategy involves the use of an organic amine, such as dimethylamine (DMA), to mediate the cleavage of the Caromatic–Cα bond. rsc.orgnih.govrsc.org The process begins with a lignin monomer, such as p-coumaric acid, which is abundant in herbaceous lignin. nih.gov This monomer is first decarboxylated to 4-vinylphenol. Subsequently, it reacts with dimethylamine in a Markovnikov hydroamination reaction to form an active amine intermediate. nih.govrsc.org This pre-functionalization with the amine source is crucial as it lowers the bond dissociation energy of the Caromatic–Cα bond. rsc.orgrsc.org The subsequent cleavage of this weakened bond yields both phenol (B47542) and this compound in high yields, potentially reaching up to 89.3% and 85.2%, respectively. nih.govrsc.org This method represents a significant advancement in the sustainable production of this compound from a non-petroleum source. rsc.org

Synthesis of Halogenated this compound Derivatives

The synthesis of halogenated derivatives of this compound, particularly 2-Chloro-N,N-dimethylethylamine, opens up a wide range of possibilities for its application as a versatile chemical intermediate. solubilityofthings.comusbio.netpharmaffiliates.comnih.gov

2-Chloro-N,N-dimethylethylamine hydrochloride is a key building block in the synthesis of numerous pharmaceutical compounds. solubilityofthings.commallakchemicals.com Its utility stems from its ability to act as an alkylating agent, allowing for the introduction of the dimethylaminoethyl group into various molecular structures. ontosight.ai This is particularly important in the production of drugs where this functional group is essential for biological activity.

A common method for the synthesis of 2-Chloro-N,N-dimethylethylamine hydrochloride involves the reaction of 2-(dimethylamino)ethanol with thionyl chloride (SOCl₂). orgsyn.org This process is typically conducted in a suitable solvent and under controlled temperature conditions to ensure a good yield of the desired product. orgsyn.org

The resulting 2-Chloro-N,N-dimethylethylamine hydrochloride is then used as an intermediate in the synthesis of a variety of pharmaceuticals, including:

Diltiazem: A calcium channel blocker used in the management of hypertension and angina. mallakchemicals.com

Mepyramine: An antihistamine used to treat allergic conditions. mallakchemicals.com

Phenyltoloxamine: An analgesic and antihistamine. mallakchemicals.com

Bephenium hydroxynaphthoate: An anthelmintic agent. mallakchemicals.com

The reactivity of 2-Chloro-N,N-dimethylethylamine allows for efficient nucleophilic substitution reactions, which are fundamental to the construction of these more complex pharmaceutical molecules.

Table of Research Findings:

| Synthetic Focus | Precursor(s) | Key Reagents/Catalysts | Product(s) | Key Findings |

|---|---|---|---|---|

| Hydride Reduction | N,N-dimethylacetamide | Lithium aluminum hydride (LiAlH₄) | This compound | Effective reduction of the amide to the corresponding tertiary amine. smolecule.comaskfilo.com |

| Lignin Valorization | p-Coumaric acid (from lignin) | Dimethylamine (DMA) | Phenol, this compound | Novel strategy for C-C bond cleavage in lignin monomers, enabling sustainable production. rsc.orgnih.govrsc.org |

| Halogenated Derivative | 2-(Dimethylamino)ethanol | Thionyl chloride (SOCl₂) | 2-Chloro-N,N-dimethylethylamine HCl | Synthesis of a versatile intermediate for pharmaceuticals. orgsyn.org |

Table of Mentioned Compounds:

| Compound Name |

|---|

| 2-Chloro-N,N-dimethylethylamine |

| 2-Chloro-N,N-dimethylethylamine hydrochloride |

| 2-(Dimethylamino)ethanol |

| 4-vinylphenol |

| Bephenium hydroxynaphthoate |

| Diltiazem |

| Mepyramine |

| N,N-Dimethylacetamide |

| This compound |

| p-Coumaric acid |

| Phenyltoloxamine |

Investigating Reaction Kinetics and Mechanisms in this compound Synthesis

The synthesis of tertiary amines like this compound often proceeds through complex, multi-step reaction mechanisms. Two prominent mechanisms are reductive amination of carbonyl compounds and the amination of alcohols.

Reductive Amination Mechanism:

The reductive amination of an aldehyde, such as acetaldehyde, with a secondary amine like dimethylamine is a fundamental route to producing tertiary amines. The mechanism generally involves two key stages nih.govresearchgate.net:

Hemiaminal Formation: The reaction initiates with a nucleophilic attack of the dimethylamine on the carbonyl carbon of the acetaldehyde. This step leads to the formation of a zwitterionic intermediate which rapidly undergoes a proton transfer to form a neutral hemiaminal (or carbinolamine) intermediate. nih.govresearchgate.net Computational studies on analogous systems, such as the reaction of dimethylamine with formaldehyde, show that the presence of even a single water molecule can significantly lower the activation energy barrier for this addition, suggesting the reaction is energetically feasible under mild conditions. acs.org

Dehydration and Reduction: The hemiaminal intermediate is unstable and undergoes dehydration to form an iminium ion. This step is an equilibrium reaction and can be driven forward by the removal of water. nih.gov The resulting iminium ion is then reduced to the final tertiary amine, this compound. researchgate.net The reduction can be achieved using various reducing agents or through catalytic hydrogenation. masterorganicchemistry.com

Alcohol Amination via "Hydrogen Borrowing":

The synthesis of DMEA from ethanol and dimethylamine often utilizes a "borrowing hydrogen" or "dehydrogenation-condensation-hydrogenation" mechanism, particularly with heterogeneous metal catalysts. researchgate.netmdpi.com

Dehydrogenation: The alcohol (ethanol) is first dehydrogenated on the catalyst surface to form the corresponding aldehyde (acetaldehyde). mdpi.com

Condensation: The newly formed aldehyde then reacts with the amine (dimethylamine) to form a hemiaminal, which subsequently dehydrates to an iminium ion, as described in the reductive amination pathway. mdpi.com

Hydrogenation: The hydrogen that was "borrowed" from the alcohol in the first step is then used to hydrogenate the iminium ion, yielding the final tertiary amine product (this compound) and regenerating the catalyst. researchgate.net

Kinetic studies on similar systems, such as the reductive aminolysis of glucose with dimethylamine, have provided valuable data on reaction rates and activation energies, which can be analogous to DMEA synthesis.

| Parameter | Value | Conditions |

|---|---|---|

| Temperature Range | 383 K - 398 K | Fed-batch reactor, Nickel catalyst |

| Total Pressure | 6.0 MPa - 7.5 MPa | |

| Activation Energy for Retro-Aldol Cleavage (post-amination) | 60 kJ mol⁻¹ | |

| Maximum Selectivity for Tetramethylethylenediamine | ~60% |

These mechanistic pathways highlight the complexity of amine synthesis. The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction kinetics and the selectivity towards the desired tertiary amine product over potential side products. nih.govkuleuven.be For instance, polar solvents and the presence of a co-catalyst can stabilize different intermediates, thereby guiding the reaction along specific pathways. nih.gov

In industrial-scale synthesis of this compound, particularly through continuous catalytic processes, the stability and lifespan of the catalyst are paramount to maintaining economic viability and process efficiency. chalmers.se Catalysts, however, are susceptible to deactivation over time due to several factors. mdpi.com Catalyst regeneration is the process of restoring a deactivated catalyst to its original activity, or close to it, and is a critical step in many chemical manufacturing processes. numberanalytics.com

Mechanisms of Catalyst Deactivation:

Catalyst deactivation can occur through several mechanisms, which can be broadly categorized as chemical, thermal, and mechanical. mdpi.comcore.ac.uk

Fouling/Coking: This is a common deactivation mechanism where carbonaceous deposits (coke) form on the catalyst surface, blocking active sites and pores. chalmers.semdpi.com This is particularly relevant in alcohol amination reactions.

Poisoning: Impurities in the feedstock can adsorb onto the active sites of the catalyst, rendering them inactive. mdpi.com For example, sulfur compounds can poison nickel catalysts.

Sintering: At high reaction temperatures, the small metal crystallites of a supported catalyst can agglomerate into larger particles. mdpi.com This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity. kuleuven.be

Leaching: Active components of the catalyst can be lost due to dissolution in the reaction medium. numberanalytics.comosu.edu

Regeneration Techniques and Their Impact:

The ability to effectively regenerate a catalyst extends its life, reduces operational costs, minimizes waste, and ensures consistent product yield. numberanalytics.comhoneywell.com The choice of regeneration method depends on the nature of the catalyst and the cause of deactivation.

For catalysts used in amine synthesis, such as copper chromite or nickel-based catalysts, regeneration often involves the removal of coke deposits. A common technique is controlled oxidation, where the coked catalyst is treated with a stream of air or a diluted oxygen mixture at elevated temperatures to burn off the carbonaceous material. chalmers.se

A process for regenerating a copper chromite catalyst used in the production of N,N-dimethylalkylamines involves oxidation of the carbonaceous materials with a mixture of air diluted in nitrogen, followed by reduction with a hydrogen and water vapor mixture. semanticscholar.org While a slight drop in activity compared to a new catalyst may be observed, this method allows for manufacturing campaigns to last for several months. semanticscholar.org

| Deactivation Mechanism | Description | Common Regeneration Technique |

|---|---|---|

| Fouling (Coking) | Deposition of carbonaceous material on the catalyst surface, blocking active sites. mdpi.com | Controlled combustion/oxidation of coke deposits. chalmers.se |

| Sintering | Agglomeration of metal particles at high temperatures, reducing active surface area. mdpi.com | Can sometimes be reversed by redispersion under specific oxidative and chlorinating atmospheres, but often irreversible. kuleuven.be |

| Poisoning | Strong chemisorption of impurities from the feed onto active sites. mdpi.com | Chemical washing or thermal treatment to remove the poison. |

| Product Adsorption | Strong adsorption of product amines onto catalyst active sites, causing steric hindrance. core.ac.uk | Washing with a solvent or thermal desorption. |

The implementation of continuous catalyst regeneration (CCR) systems in some industrial processes represents a significant advancement in maintaining high process efficiency. honeywell.com In such systems, the catalyst is continuously withdrawn from the reactor, regenerated in a separate unit, and then returned to the process. This approach ensures a consistently high level of catalyst activity, leading to stable and optimized production of the desired chemical, such as this compound. honeywell.com

Catalytic Functions and Mechanisms of N,n Dimethylethylamine

Polymerization and Curing Catalysis

DMEA is a widely utilized catalyst in the production of key polymers such as epoxy resins and polyurethanes. wikipedia.org Its efficacy stems from the catalytic activity of the tertiary amine group, which facilitates the formation of polymer chains and crosslinked networks.

Catalysis in Epoxy Resin Production

In the manufacturing of epoxy resins, N,N-Dimethylethylamine functions as a catalyst for the curing process. wikipedia.org Tertiary amines, as a class, are effective catalysts that promote the homopolymerization of epoxy groups. The mechanism involves the lone pair of electrons on the nitrogen atom of DMEA attacking the electrophilic carbon of the epoxide ring. This initiates a ring-opening polymerization, creating an anionic intermediate that subsequently attacks another epoxy group, propagating the polymer chain. This process results in the formation of a crosslinked, three-dimensional network, transforming the liquid resin into a hard, thermoset material. DMEA can also act as an accelerator, increasing the reaction speed of other curing agents, such as anhydrides. threebond.co.jp

Catalysis in Polyurethane Production

The production of polyurethanes is a major application for DMEA, where it catalyzes the reaction between polyols and isocyanates to form urethane (B1682113) linkages. chemimpex.com It is particularly crucial in applications requiring precise control over the reaction speed, such as in the production of foundry cores, foams, and coatings. wikipedia.orgchemimpex.com

Foundry Sand Core Production Applications

This compound is a key catalyst in the foundry industry for the production of sand cores using the polyurethane "cold-box" process. wikipedia.org In this application, a mixture of sand and a two-part polyurethane binder is blown into a core box. Gaseous DMEA is then passed through the sand mixture. The amine acts as a strong catalyst, rapidly accelerating the polymerization reaction between the polyol and isocyanate components of the binder. This process allows for the nearly instantaneous curing of the core at room temperature, enabling high production rates of precisely shaped sand cores used for metal casting.

Role in Flexible Foams and Coatings

In the manufacturing of flexible polyurethane foams, this compound is used as a catalyst to control the balance between the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). chemimpex.com A careful balance between these two reactions is essential to produce foams with the desired cell structure and physical properties. google.com DMEA's catalytic activity ensures efficient foam formation. chemimpex.com It is also employed in the formulation of polyurethane coatings, where it accelerates the curing process to form durable and resistant films. chemimpex.comtopicsonchemeng.org.myresearchgate.net

Mechanisms of this compound in Polymerization

The catalytic mechanism of this compound differs depending on the polymer system.

In Polyurethane Production: The generally accepted mechanism for tertiary amine catalysis, known as the Baker mechanism, involves the formation of a complex between the DMEA and the isocyanate group (-NCO). poliuretanos.com.br The lone pair of electrons on the amine's nitrogen atom interacts with the electrophilic carbon of the isocyanate. This complexation increases the polarity of the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups (-OH) of the polyol. poliuretanos.com.br This lowers the activation energy of the reaction, thereby increasing the rate of urethane linkage formation.

In Epoxy Resin Curing: As a tertiary amine, DMEA acts as an anionic initiator. The nitrogen atom attacks one of the carbon atoms of the epoxy ring, causing it to open and form a zwitterion. This zwitterion then initiates a chain-growth polymerization by attacking another epoxy monomer. This catalytic curing mechanism allows DMEA to be used in smaller quantities compared to amine hardeners that act as reactants. threebond.co.jp Amines with alkyl groups of one to three carbons, such as DMEA, are considered effective catalyzing curing agents. google.com

| Application | Polymer System | Role of this compound |

| Foundry Cores | Polyurethane | Gaseous catalyst for rapid curing |

| Flexible Foams | Polyurethane | Balances gelling and blowing reactions |

| Coatings | Polyurethane | Curing accelerator |

| General Curing | Epoxy Resins | Initiator for homopolymerization |

Ancillary Catalytic Roles

Beyond its primary role in large-scale polymerization, this compound serves several ancillary functions in organic and polymer chemistry. It is often used as a reagent or intermediate in the synthesis of more complex molecules. chemimpex.comfishersci.fi

These applications include:

Intermediate for Quaternary Ammonium (B1175870) Compounds: DMEA is a precursor in the synthesis of quaternary ammonium compounds, which have widespread use as surfactants and phase-transfer catalysts. fishersci.filookchem.com

Reagent in Organic Synthesis: It functions as a base and a nucleophile in various organic reactions, facilitating the synthesis of pharmaceuticals and agrochemicals. chemimpex.comatamanchemicals.com

Polymerization of Polyamides: It is employed in the polymerization processes for creating polyamides. fishersci.filookchem.com

Specialty Polymer Synthesis: DMEA has been used in the preparation of specialized polypeptide nanogels. lookchem.comsigmaaldrich.com

| Ancillary Role | Application Area | Function |

| Chemical Intermediate | Surfactant Manufacturing | Precursor to Quaternary Ammonium Compounds |

| Organic Reagent | Pharmaceuticals, Agrochemicals | Base, Nucleophile |

| Polymerization Agent | Polyamides | Catalyst/Reagent |

| Specialty Synthesis | Advanced Materials | Reagent for Polypeptide Nanogels |

Role in Anionic Polymerization of Polyamides

In the context of anionic polymerization, tertiary amines can influence the reaction environment. The mechanism of anionic polymerization of lactams involves the nucleophilic attack of a lactam anion on the carbonyl group of an activated lactam (N-acyllactam). This process propagates the polymer chain. The presence of a tertiary amine can affect the solubility and dissociation of the initiator and growing polymer chains, which can in turn influence the polymerization rate and the molecular weight of the polyamide.

Detailed research on the specific catalytic function of this compound in this context is not extensively documented in publicly available literature, which often focuses on primary initiators and activators. However, the basicity of tertiary amines allows them to participate in acid-base equilibria within the polymerization system, potentially influencing the concentration and reactivity of the active species.

Table 1: Key Components in Anionic Polymerization of Lactams

| Component | Function | Example |

|---|---|---|

| Monomer | The basic repeating unit of the polymer. | ε-Caprolactam |

| Initiator (Catalyst) | A strong base that generates lactam anions. | Sodium caprolactamate |

| Activator | A compound that creates active growth centers. | N-acetyl-ε-caprolactam |

| Tertiary Amine (Potential Co-catalyst/Modifier) | Can influence the reaction environment and kinetics. | this compound |

Application in Water Treatment as a Polyurethane Catalyst

In the synthesis of polyurethane foams, two primary reactions occur simultaneously: the gelling reaction between a polyol and an isocyanate, and the blowing reaction between an isocyanate and water. tosoh.co.jpgoogle.com The blowing reaction produces carbon dioxide gas, which acts as a blowing agent to create the foam structure. tosoh.co.jpgoogle.com Tertiary amines are widely used as catalysts to control the rates of these reactions. tosoh.co.jpgoogle.com

This compound functions as a polyurethane catalyst, and its role in "water treatment" in this context refers to its catalysis of the water-isocyanate reaction. Tertiary amine catalysts are classified as either "blowing" catalysts, which primarily accelerate the water-isocyanate reaction, or "gelling" catalysts, which favor the polyol-isocyanate reaction. Some, however, provide a balance between the two. poliuretanos.com.br

The catalytic mechanism of a tertiary amine like this compound in the blowing reaction involves the activation of the isocyanate group. The lone pair of electrons on the nitrogen atom of the amine interacts with the electrophilic carbon atom of the isocyanate group (-NCO). This interaction forms a temporary complex, which increases the polarization of the isocyanate group and makes it more susceptible to nucleophilic attack by water.

Table 2: Reactions in Polyurethane Foam Formation

| Reaction | Reactants | Products | Catalyst Function |

|---|---|---|---|

| Gelling Reaction | Polyol + Isocyanate | Polyurethane | Promotes polymer chain growth and cross-linking. |

| Blowing Reaction | Water + Isocyanate | Polyurea + Carbon Dioxide | Generates gas for foam expansion. |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Polyamide |

| Polyurethane |

| ε-caprolactam |

| Sodium caprolactamate |

| N-acyllactam |

| Polyol |

| Isocyanate |

N,n Dimethylethylamine As a Chemical Intermediate in Advanced Synthesis

Precursor for Quaternary Ammonium (B1175870) Compounds

N,N-Dimethylethylamine (DMEA) serves as a fundamental intermediate in the synthesis of quaternary ammonium compounds (QACs), also known as quats. smolecule.com This transformation, known as quaternization, involves the alkylation of the tertiary amine, where the nitrogen atom of DMEA forms a fourth bond with an alkyl group. This reaction results in a positively charged polyatomic ion. The process typically involves reacting DMEA with an electrophile, such as an alkyl halide, to form the desired quaternary ammonium salt. smolecule.com These resulting QACs possess a wide array of applications due to their cationic nature and the diverse functional groups that can be incorporated.

Synthesis Routes and Applications in Agrochemicals

The synthesis of QACs from this compound for agrochemical purposes is a versatile process that allows for the creation of compounds with specific biocidal properties. A common synthesis route is the reaction of DMEA with an appropriate alkylating agent. For instance, novel quaternary ammonium salts with potential antimicrobial activity have been synthesized by quaternizing this compound with derivatives of camphene, a compound found in many essential oils. nih.govacs.org In one study, the reaction yielded a series of QACs with yields reaching up to 80-86%. nih.govacs.org

These synthesized QACs are utilized in the formulation of various agrochemical products, including pesticides and herbicides, contributing to enhanced agricultural productivity and pest management. chemimpex.comquickcompany.in For example, this compound is listed as a component in a synergistic herbicidal composition containing Bixlozone, where it is part of the solvent cum emulsifier system. quickcompany.in Furthermore, derivatives like 2-chloro-N,N-dimethylethylamine hydrochloride are used as starting materials in the synthesis of herbicidal ionic liquids, which represent a modern approach to weed control. d-nb.info The resulting quaternary ammonium compounds can also be used as emulsifier-dispersants for agrochemicals. google.com

| Reactant 1 | Reactant 2 (Alkylating Agent) | Product Type | Yield | Application Area | Reference |

|---|---|---|---|---|---|

| This compound | Camphene-based allyl chloride | Camphene-based Quaternary Ammonium Salt | 80-86% | Antimicrobial Agents | nih.govacs.org |

| 2-chloro-N,N-dimethylethylamine hydrochloride | Sodium phenate derivatives | Phenoxyethyl-N,N-dimethylamine (intermediate) | Not specified | Herbicidal Ionic Liquids | d-nb.info |

Pharmaceutical Applications of Quaternary Ammonium Derivatives

In the pharmaceutical sector, this compound is a key intermediate for creating quaternary ammonium compounds with therapeutic value. smolecule.com The quaternization process allows for the modification of molecules to enhance their pharmacological properties. These derivatives are explored for various applications, including the development of novel antimicrobial agents and anticancer drugs. nih.govnih.gov

Research has demonstrated the synthesis of QACs from DMEA that exhibit broad-spectrum antimicrobial activity against various bacteria and fungi. nih.govresearchgate.net This makes them promising candidates for developing new treatments to combat infections. In another application, highly water-soluble geldanamycin (B1684428) derivatives, an ansamycin (B12435341) antibiotic, have been synthesized using this compound. nih.gov These salt derivatives are being considered for cancer therapy and have entered phase I clinical trials. nih.gov The synthesis often involves reacting DMEA with a complex molecule to introduce the quaternary ammonium group, thereby improving properties like solubility. For example, this compound can be reacted with ethyl-4-bromobutanoate to produce quaternary ammonium salts that serve as building blocks for pharmacologically active compounds. mdpi.com

Building Block for Pharmaceutical and Agrochemical Synthesis

Beyond its role as a precursor for QACs, this compound is a versatile building block integrated into the synthesis of a wide range of active ingredients for the pharmaceutical and agrochemical industries. chemimpex.com Its chemical structure allows it to be incorporated into larger molecules, influencing their function and efficacy.

Integration into Drug Development Processes

This compound serves as an important intermediate that can enhance the efficiency of drug development. chemimpex.com The dimethylaminoethyl moiety derived from DMEA is a structural feature in various pharmacologically active compounds. For instance, the synthesis of tamoxifen, a selective estrogen receptor modulator used in breast cancer treatment, involves a step that can feature an this compound precursor. nih.gov The compound is also used in the preparation of specialized drug delivery systems, such as pH and reduction dual-responsive polypeptide nanogels, which allow for "on-demand" drug release. sigmaaldrich.comlookchem.com This is achieved through a quaternization reaction between a polypeptide block and a derivative of DMEA, 2,2'-dithiobis(this compound). sigmaaldrich.com

Formulation of Pesticides and Herbicides

In agrochemical formulation, this compound is used in the creation of pesticides and herbicides. chemimpex.com It can act as a process regulator or be incorporated into the final product's structure. lookchem.com For example, it is a component in certain aqueous herbicide compositions. google.com Its hydrochloride salt, 2-chloro-N,N-dimethylethylamine hydrochloride, is a key intermediate in producing organophosphorus pesticides and herbicides like Glyphosate. opcw.orgopcw.org The inclusion of DMEA or its derivatives in these formulations helps to control weeds and pests, thereby improving crop yields. chemimpex.com

Role in Advanced Materials Precursors

DMEA plays a crucial role as a precursor in the synthesis of advanced materials, including surfactants and metal-organic complexes. Its amine functionality provides a reactive site for further chemical transformations, making it a valuable building block in materials science.

This compound is utilized in the synthesis of specialized surfactants, particularly gemini (B1671429) surfactants. These surfactants, which possess two hydrophobic tails and two hydrophilic head groups, often exhibit superior properties compared to their single-chain counterparts, such as lower critical micelle concentrations and greater surface tension reduction efficiency. researchgate.net

In a typical synthetic route, an alcohol is reacted with 2-chloro-N,N-dimethylethylamine in the presence of a base. mdpi.com This reaction is presumed to proceed through the formation of a reactive N,N-dimethylaziridinium ion intermediate. mdpi.com The resulting amine can then be quaternized with agents like methyl chloride or methyl iodide to yield the final cationic surfactant. mdpi.com This methodology has been successfully applied to produce a range of linear and gemini quaternary ammonium surfactants. mdpi.com

| Reactants | Intermediate | Product | Yield | Purity |

| C10-, C12-, C14-alcohols, 2-chloro-N,N-dimethylethylamine, Base | N,N-dimethylaziridinium ion | N,N-Dimethyl-3-oxa-1-alkylamine | 70-99% | 90-95% |

| N,N-Dimethyl-3-oxa-1-alkylamine, Methyl iodide or Methyl chloride | - | N,N,N-Trimethyl-3-oxa-1-alkylammonium halides | 78-90% | >95% |

This compound is a key ligand in the formation of metal-organic complexes, which are precursors for various advanced applications, including the deposition of thin films and the synthesis of nanoparticles. americanelements.commdpi.com These complexes often involve the coordination of the nitrogen atom of DMEA to a metal center.

A significant application of this compound is in the formation of a complex with alane (AlH₃), known as Alane this compound complex or (Ethyldimethylamine)trihydroaluminum. sigmaaldrich.com This complex is a liquid precursor that is particularly useful in metal-organic chemical vapor deposition (MOCVD) for the growth of aluminum films. sigmaaldrich.comacs.org The complex is typically available as a solution in a solvent like toluene (B28343). sigmaaldrich.com

The formation of this complex involves the donation of the lone pair of electrons from the nitrogen atom of DMEA to the electron-deficient aluminum atom in alane, forming a stable adduct. This complexation stabilizes the otherwise reactive alane, making it easier to handle and use as a precursor. acs.org

| Complex Name | Chemical Formula | CAS Number |

| Alane this compound complex | C₂H₅N(CH₃)₂ · AlH₃ | 124330-23-0 |

The thermal decomposition of the Alane this compound complex is a critical step in its application for depositing aluminum films or synthesizing aluminum nanoparticles. researchgate.net Studies on the thermal behavior of such complexes are essential to understand the decomposition pathways and to control the properties of the resulting materials. The decomposition process typically involves the elimination of the organic amine ligand and the deposition of metallic aluminum. researchgate.net The specific conditions of the thermal decomposition, such as temperature and atmosphere, can significantly influence the characteristics of the final aluminum product.

Synthesis of Metal-Organic Complexes for Advanced Applications

Derivatization to N-Oxides and Related Compounds

The nitrogen atom in this compound can be readily oxidized to form N-oxides, which are a class of compounds with diverse applications.

The synthesis of this compound N-oxide (also known as dimethylethylamine-N-oxide) involves the oxidation of the parent amine. guidechem.com A common and effective method for this transformation is the use of hydrogen peroxide as the oxidizing agent. google.comjournalijar.com The reaction is typically carried out in a suitable solvent, such as methanol. google.com The process involves the dropwise addition of hydrogen peroxide to a solution of this compound, followed by stirring and gentle heating to drive the reaction to completion. google.com The resulting N-oxide can then be isolated and purified.

Various other oxidizing agents and catalytic systems have been reported for the N-oxidation of tertiary amines, offering different levels of efficiency and selectivity. asianpubs.org

| Compound Name | CAS Number | Molecular Formula |

| This compound N-oxide | 31820-06-1 | C₄H₁₁NO |

Biological Significance of Amine Oxides

Amine oxides are chemical compounds derived from tertiary amines, such as this compound, through oxidation. These N-oxides contain a coordinate covalent bond between the nitrogen and oxygen atoms (R₃N⁺–O⁻), which imparts high polarity and unique chemical properties. wikipedia.org While the direct biological significance of this compound N-oxide is a specialized area of research, the broader class of amine oxides exhibits considerable biological relevance and is found in various natural and engineered systems. nih.gov

A primary example of a biologically significant amine oxide is Trimethylamine (B31210) N-oxide (TMAO). TMAO is found in high concentrations in the tissues of many marine organisms, including deep-sea fish and elasmobranchs, where it functions as a crucial osmoprotectant. nih.gov It helps stabilize proteins against the denaturing effects of high pressure and urea (B33335) concentrations, thereby protecting cellular structures and function in extreme environments. Humans also have circulating levels of TMAO, which is generated by the hepatic oxidation of trimethylamine produced by gut bacteria. nih.gov

The biological activities of amine oxides are not limited to osmoprotection. Research has demonstrated that certain long-chain alkyl amine oxides possess significant antimicrobial properties. asm.org Their mechanism of action often involves the disorganization of microbial cell membrane structures, leading to increased permeability, leakage of essential intracellular components like potassium ions (K⁺), and ultimately cell death. asm.org This bactericidal and fungicidal activity makes them useful as germicidal ingredients in personal care products and disinfectants. wikipedia.orgasm.org

Furthermore, the chemical reactivity of the N-oxide group has been harnessed in the field of bioorthogonal chemistry. nih.gov Enamine N-oxides, for instance, can participate in specific reactions within biological systems without interfering with native biochemical processes. This allows for the attachment and detachment of molecules from biomacromolecules in a controlled manner, enabling applications in hypoxia-selective prodrugs and biological imaging. nih.gov

The diverse biological roles and applications of amine oxides are detailed in the following table.

| Amine Oxide Type | Biological Role / Significance | Example / Application |

| Small Alkyl Amine Oxides | Osmoprotectant, Protein Stabilizer | Trimethylamine N-oxide (TMAO) in marine life. nih.gov |

| Long-chain Alkyl Amine Oxides | Antimicrobial Agent, Surfactant | Lauryldimethylamine oxide as a germicidal ingredient. wikipedia.orgasm.org |

| Functionalized N-Oxides | Bioorthogonal Reagents | Enamine N-oxides for prodrug activation and imaging. nih.gov |

Advanced Analytical Methodologies for N,n Dimethylethylamine Research

Chromatographic Techniques for Trace Analysis

Chromatography stands as the cornerstone for the separation and quantification of DMEA. Gas and ion chromatography are prominently used, each offering distinct advantages depending on the sample matrix and analytical objectives. These methods are characterized by their high resolution, sensitivity, and adaptability.

Gas chromatography coupled with a Nitrogen-Phosphorous Detector (GC-NPD) is a highly sensitive and selective method for analyzing nitrogen-containing compounds like DMEA. The NPD offers enhanced sensitivity compared to a standard Flame Ionization Detector (FID), making it ideal for trace-level analysis in complex matrices such as air. osha.gov

A partially validated method developed by the OSHA Analytical Laboratory outlines a procedure for determining DMEA in air samples. osha.gov Historically, methods involved collecting DMEA in bubblers containing a sulfuric acid solution. osha.gov However, for greater convenience, methods using solid sorbent tubes have been developed. osha.gov

The procedure involves collecting DMEA by drawing a known volume of air through a jumbo alumina (B75360) tube. osha.gov The samples are then desorbed using deionized water and analyzed by GC-NPD. osha.gov The analytical detection limit for this procedure is 5 ng per injection. osha.gov Standards for calibration are prepared by diluting DMEA in deionized water, and a calibration curve is plotted to account for the potentially non-linear response of the NPD. osha.govdnacih.com

| Parameter | Value/Condition |

| Target Analyte | N,N-Dimethylethylamine |

| Detector | Nitrogen-Phosphorous Detector (NPD) |

| Sample Collection | Jumbo alumina tube (400-mg front, 200-mg backup) osha.gov |

| Desorption Solvent | 2 mL deionized water osha.gov |

| Desorption Time | 30 minutes with occasional shaking osha.gov |

| Air Volume Studied | 4 Liters dnacih.com |

| Sampling Rate Studied | 0.1 L/min dnacih.com |

| Analytical Detection Limit | 5 ng (with a 1-µL injection) osha.gov |

| Spike Level | Sample 1 (%) | Sample 2 (%) | Sample 3 (%) | Average (%) |

| 0.5 x Target | 99.3 | 97.2 | 93.1 | 96.5 |

| 1.0 x Target | 100 | 103 | 93.7 | 98.9 |

| 2.0 x Target | 99.8 | 98.4 | 96.6 | 98.3 |

| Overall Average | 97.9 |

Data sourced from OSHA Method PV2096. dnacih.com

Retention efficiency studies are performed to ensure that the analyte is effectively captured and retained by the sorbent tube during sampling, especially in the presence of high humidity which can interfere with collection. For DMEA, jumbo alumina tubes were spiked with 0.675 mg of the compound, and 4 liters of humid air (94% Relative Humidity) were drawn through them. dnacih.com Although some breakthrough to the backup section of the tube was observed, the total average recovery was 96.3%, indicating effective retention under these conditions. osha.govdnacih.com

Storage stability is also essential to ensure sample integrity between collection and analysis. A study was conducted by spiking alumina tubes with 0.675 mg of DMEA and storing them at room temperature for up to 14 days. dnacih.com The analysis showed that the recovery remained above 95% throughout the study period, confirming that samples are stable under these conditions. dnacih.com

| Storage Duration | Sample 1 (%) | Sample 2 (%) | Sample 3 (%) | Average (%) |

| Day 0 | 94.7 | 94.7 | 94.7 | 94.7 |

| Day 7 | 95.8 | 96.9 | 95.4 | 96.0 |

| Day 14 | 97.2 | 98.1 | 97.8 | 97.7 |

Data reflects percentage recovery after storage, corrected for desorption efficiency. Sourced from OSHA Method PV2096. dnacih.com

Ion Chromatography (IC) provides a robust and reliable method for monitoring DMEA in workplace air. researchgate.net A validated procedure developed by the German Senate Commission's "Air Analyses" working group is designed to measure DMEA concentrations in a range from one-tenth to twice the occupational exposure limit values. researchgate.netuzh.ch

The sampling process involves drawing a specific volume of air, typically 60 liters over 2 hours, through a quartz fiber filter impregnated with methanesulfonic acid. researchgate.netuzh.ch In the laboratory, the collected amines are extracted from the filter using a 10 mM methanesulfonic acid solution. researchgate.net The extract is then analyzed using an ion chromatograph equipped with a conductivity detector. researchgate.net Under the specified conditions, the retention time for DMEA is approximately 10.2 minutes. uzh.ch The quantitative analysis relies on a cubic calibration function. researchgate.net

This method has been validated and demonstrates good performance characteristics. researchgate.net

| Parameter | Value/Range |

| Technique | Ion Chromatography with Conductivity Detection researchgate.net |

| Sampling | Acid-impregnated quartz fibre filter researchgate.net |

| Sample Volume | 60 L (0.5 L/min for 2 hours) researchgate.net |

| Extraction Solution | 10 mM Methanesulfonic acid researchgate.net |

| Retention Time | ~10.2 minutes uzh.ch |

| Limit of Quantification | 0.022 - 0.047 mg/m³ researchgate.net |

| Recovery | 77 - 86% researchgate.net |

| Expanded Uncertainty | 13.2 - 16.8% researchgate.net |

Sensitive gas-liquid chromatographic methods have been developed for the determination of DMEA in biological samples such as plasma and urine. tandfonline.comtandfonline.com One such method involves extracting DMEA from the biological matrix into di-n-butyl ether. tandfonline.comtandfonline.com The analysis is then performed on a gas chromatograph using an alkali-treated packing material (Carbowax 20M/0.8% KOH) and a nitrogen-sensitive detector. tandfonline.comtandfonline.com

This method demonstrates good linearity, with standard curves being linear for DMEA levels up to 400 mg/L. tandfonline.com The detection limit is 0.01 mg/L. tandfonline.comtandfonline.com The precision of the method was also evaluated, with the precision for DMEA in plasma found to be 6%. tandfonline.com These characteristics make the method suitable for analyzing DMEA in biological fluids for exposure assessment and research. tandfonline.comtandfonline.com

| Parameter | Value/Condition |

| Technique | Gas-Liquid Chromatography tandfonline.comtandfonline.com |

| Detector | Nitrogen-sensitive detector tandfonline.com |

| Matrices | Plasma, Urine tandfonline.comtandfonline.com |

| Extraction Solvent | Di-n-butyl ether tandfonline.comtandfonline.com |

| GC Packing Material | Carbowax 20M/0.8% KOH tandfonline.com |

| Linear Range | Up to 400 mg/L tandfonline.com |

| Detection Limit | 0.01 mg/L tandfonline.com |

| Precision in Plasma | 6% tandfonline.com |

Gas Chromatography with Nitrogen-Phosphorous Detection (GC-NPD)

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic techniques are indispensable in the study of this compound, providing detailed insights into its molecular structure, conformation, and electronic properties. These methods rely on the interaction of electromagnetic radiation with the molecule to probe its various energy levels.

Infrared (FTIR) Spectroscopy for Molecular Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and characterizing the vibrational modes of this compound. The infrared spectrum of an organic molecule is unique and can serve as a "fingerprint" for identification. docbrown.info

In the FTIR spectrum of aliphatic amines like this compound, several characteristic absorption bands are expected. The C-H stretching vibrations of the methyl and ethyl groups typically appear in the region of 3000-2800 cm⁻¹. docbrown.info The C-N stretching vibrations in aliphatic amines are generally observed in the 1250-1020 cm⁻¹ range. docbrown.info The fingerprint region, from approximately 1500 to 400 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule and can be used for definitive identification. docbrown.info

Theoretical studies, often complemented by experimental data, can provide a more detailed assignment of the vibrational modes. For instance, in a study of the structurally similar dimethylamine (B145610), the N-H stretching and bending modes were identified, which would be absent in the tertiary amine this compound. dicp.ac.cnnih.gov However, the analysis of the C-H and C-N vibrational modes in such studies provides a basis for understanding the spectrum of this compound.

Table 1: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-H Stretching (Alkyl) | 3000-2800 |

| C-N Stretching (Aliphatic Amine) | 1250-1020 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the chemical structure of this compound by providing information about the local electronic environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the two methyl groups and the ethyl group. The protons on the two N-methyl groups are chemically equivalent and would appear as a single signal. The protons of the ethyl group would be split into a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling with their respective neighbors.

Based on available data for this compound, the following chemical shifts have been reported: a quartet at approximately 2.32 ppm for the methylene protons of the ethyl group, a singlet at around 2.22 ppm for the six protons of the two N-methyl groups, and a triplet at about 1.06 ppm for the methyl protons of the ethyl group. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, three distinct signals are expected, corresponding to the two equivalent N-methyl carbons, the methylene carbon of the ethyl group, and the methyl carbon of the ethyl group.

Table 2: ¹H NMR Chemical Shifts for this compound in CDCl₃

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -N-CH₂-CH₃ | ~2.32 | Quartet | 2H |

| -N(CH₃)₂ | ~2.22 | Singlet | 6H |

| -N-CH₂-CH₃ | ~1.06 | Triplet | 3H |

Data sourced from ChemicalBook. chemicalbook.com

Ultrafast Spectroscopic Studies of Excited State Dynamics

Ultrafast spectroscopy techniques, operating on femtosecond to picosecond timescales, are employed to investigate the dynamics of molecules in their electronically excited states. acs.org These methods can provide insights into processes such as intramolecular charge transfer and conformational changes that occur upon photoexcitation.

For molecules containing a dimethylamino group, such as this compound, ultrafast studies on related compounds have revealed complex excited-state dynamics. For instance, in studies of 4-dicyanomethylene-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran (DCM), a two-stage charge transfer process was observed, with the second step involving a structural evolution of the dimethylamino group. nih.gov While this compound itself is not a chromophore in the same way as DCM, these studies highlight the potential for the dimethylamino group to participate in excited-state processes.

Rydberg fingerprint spectroscopy is a sensitive technique that can distinguish between different molecular structures, including conformers and isomers. nih.gov This method probes the Rydberg states of a molecule, which are high-energy electronic states where an electron is excited to a large orbital. The energies of these Rydberg states are highly sensitive to the structure of the molecular ion core.

Studies on aliphatic diamines have demonstrated the capability of Rydberg fingerprint spectroscopy to be sensitive to the extended molecular structure, including parts of the molecule that are distant from the ionization center. nih.gov In the context of this compound, this technique could potentially be used to study its conformational landscape and the interactions between the lone pair of electrons on the nitrogen atom and the surrounding alkyl groups. Research on N,N,N′,N′-tetramethylethylenediamine has utilized time-resolved Rydberg fingerprint spectroscopy to probe structural motions and charge transfer in the excited state. landsbokasafn.isrsc.org

Other Analytical and Measurement Procedures

Beyond spectroscopic methods, other analytical techniques are crucial for the detection and quantification of this compound, particularly in environmental and workplace settings.

Ion chromatography (IC) has been established as a validated method for the determination of this compound in workplace air. researchgate.netuzh.ch In this procedure, a known volume of air is drawn through an acid-impregnated filter to collect the amine. The collected this compound is then extracted and analyzed by ion chromatography with conductivity detection. This method has been shown to have a limit of quantification in the range of 0.022 to 0.047 mg/m³ for a 60 L air sample. researchgate.net

Gas chromatography (GC) is another powerful technique for the analysis of volatile amines. A gas-liquid chromatographic method has been developed for the determination of this compound in air, plasma, and urine samples. tandfonline.com This method involves the extraction of the amine into an organic solvent followed by analysis on a GC system equipped with a nitrogen-sensitive detector, achieving a detection limit of 0.01 mg/m³ for a 15 L air sample. tandfonline.com The Occupational Safety and Health Administration (OSHA) has also developed a partially validated method for collecting this compound from the air using alumina tubes, followed by desorption and analysis by GC with a nitrogen-phosphorous detector (GC-NPD). osha.gov

Table 3: Comparison of Analytical Methods for this compound Determination

| Method | Matrix | Detection Limit | Key Features |

|---|---|---|---|

| Ion Chromatography (IC) | Workplace Air | 0.022 - 0.047 mg/m³ | Validated for workplace monitoring, uses conductivity detection. researchgate.net |

| Gas Chromatography (GC-NPD) | Air, Plasma, Urine | 0.01 mg/m³ (air) | Sensitive nitrogen-specific detection, applicable to biological samples. tandfonline.com |

Isotachophoresis for Environmental Sample Quantification

Isotachophoresis (ITP) is a powerful electrokinetic technique used for the concentration, separation, purification, and quantification of ionic analytes. universiteitleiden.nl It is recognized as a fitting and effective method for the sensitive determination of both anionic and cationic species in complex environmental samples such as water, wastewater, and sludge. mdpi.com The technique separates charged particles based on their different electrophoretic mobilities. In ITP, a sample is introduced between a leading electrolyte (LE), which has a higher mobility than any of the sample ions, and a terminating electrolyte (TE), which has a lower mobility. nih.gov When an electric field is applied, the ions separate into distinct, consecutive zones arranged in order of their mobilities, allowing for focused and precise measurement. universiteitleiden.nl

The application of ITP to environmental analysis offers significant advantages, including the ability to preconcentrate analytes from a dilute sample, thereby increasing detection sensitivity. universiteitleiden.nlnih.gov For instance, research has demonstrated the successful use of ITP to distinguish between different forms of organic matter, such as humic and fulvic acids, in environmental samples. mdpi.com While ITP is a versatile technique applicable to a broad range of ionic compounds, specific, optimized protocols for the direct quantification of this compound in environmental matrices represent a developing area of analytical research. universiteitleiden.nlmdpi.com

Quantitative Determination Protocols and Calibration Functions

A validated measurement procedure for the determination of this compound in workplace air has been developed, utilizing ion chromatography (IC) with conductivity detection. researchgate.netuzh.ch This method is suitable for quantifying DMEA concentrations in a range from one-tenth to twice the occupational exposure limit values (OELVs). uzh.ch

Sample Collection and Preparation: The protocol involves drawing a defined volume of air through an acid-impregnated quartz fiber filter. researchgate.net A recommended sampling setup uses a flow rate of 0.5 L/min for a duration of two hours, corresponding to a total air sample volume of 60 liters. uzh.ch Following collection, the amines are extracted from the filter using a 10 mM methanesulfonic acid solution. researchgate.net

Analytical Procedure: The extract is then analyzed using ion chromatography with a conductivity detector. researchgate.net The quantitative determination of this compound is based on a cubic calibration function, which is established using multiple-point calibrations with external standards. researchgate.netuzh.ch This non-linear calibration is necessary as the detector response can be non-linear. osha.gov

Method Performance and Validation: The performance of this analytical method has been thoroughly validated. uzh.ch The table below summarizes key validation parameters for the determination of this compound.

| Parameter | Value | Conditions |

| Limit of Quantification | 0.022 - 0.047 mg/m³ | Based on a 60 L air sample and 10 mL extraction volume researchgate.net |

| Recovery Rate | 77% - 86% | researchgate.net |

| Expanded Uncertainty | 13.2% - 16.8% | For the validation range researchgate.net |

Further data on the method's repeatability, expressed as the coefficient of variation, demonstrates its high precision across different concentration levels.

| Concentration Level | Coefficient of Variation (%) for DMEA |

| 0.1 x Assessment Criteria | 2.2 |

| 0.5 x Assessment Criteria | 1.2 |

| 1.0 x Assessment Criteria | 0.3 |

| 2.0 x Assessment Criteria | 0.5 |

Computational Chemistry and Theoretical Investigations of N,n Dimethylethylamine Systems

Quantum Mechanical and Density Functional Theory (DFT) Studies

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental chemical characteristics of N,N-Dimethylethylamine.

The electronic structure of a molecule is key to understanding its reactivity. DFT calculations are commonly employed to determine the distribution of electrons and the energies of molecular orbitals. For this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. These frontier molecular orbitals are crucial in predicting how the molecule will interact with other chemical species. wikipedia.orgwikipedia.orgossila.comlibretexts.org

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com In DMEA, the HOMO is expected to be localized on the nitrogen atom due to the presence of its lone pair of electrons. The energy of the HOMO is related to the ionization potential of the molecule.

The LUMO, on the other hand, is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally suggests higher reactivity.

DFT calculations can also provide insights into various reactivity descriptors, which are derived from the electronic structure. These descriptors help in quantifying and predicting the chemical behavior of this compound.

| Reactivity Descriptor | Description | Relevance to this compound |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. | Related to the energy of the HOMO; indicates the ease of oxidation. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. | Related to the energy of the LUMO; indicates the ease of reduction. |

| Electronegativity (χ) | The ability of a molecule to attract electrons. | Influences the polarity of bonds and intermolecular interactions. |

| Chemical Hardness (η) | A measure of the resistance to a change in electron distribution. | A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. mdpi.com |

| Electrophilicity Index (ω) | A measure of the ability of a molecule to accept electrons. mdpi.com | Predicts how DMEA would behave as an electrophile in a reaction. |

| Nucleophilicity Index (N) | A measure of the ability of a molecule to donate electrons. mdpi.com | Quantifies the nucleophilic character of the nitrogen lone pair in DMEA. |

This table is interactive. Users can sort the columns by clicking on the headers.

This compound possesses several rotatable single bonds, leading to the existence of different spatial arrangements of its atoms, known as conformers. Computational methods are essential for identifying the stable conformers and determining the energy barriers for their interconversion. nih.gov

The rotation around the C-C and C-N bonds gives rise to various staggered and eclipsed conformations. The most stable conformers are typically the staggered ones, which minimize steric hindrance between the methyl and ethyl groups. The two primary staggered conformations are the anti and gauche conformers. pbworks.com

In the anti conformation, the largest groups are positioned opposite to each other (dihedral angle of 180°), which generally corresponds to the lowest energy state due to minimized steric repulsion. pbworks.com In the gauche conformation, these groups are adjacent (dihedral angle of 60°), which can be slightly higher in energy. pbworks.com

Quantum chemical calculations, such as those using DFT, can map out the potential energy surface for the rotation around these bonds. This allows for the determination of the relative energies of the different conformers and the rotational energy barriers that separate them. mdpi.comnih.gov For example, the barrier to rotation around the C-N bonds in similar amine compounds can be significant enough to be studied by techniques like dynamic NMR spectroscopy. mdpi.com

| Conformer | Dihedral Angle (approx.) | Relative Energy | Key Feature |

| Anti | 180° | Lowest | Minimized steric hindrance between the terminal methyl groups. |

| Gauche | 60° | Slightly higher than anti | Steric interaction between adjacent methyl and ethyl groups. |

| Eclipsed | 0°, 120°, 240° | Highest | Significant steric and torsional strain. |

This table is interactive. Users can sort the columns by clicking on the headers.

The interconversion between these conformers occurs rapidly at room temperature through rotation around the single bonds. The heights of the energy barriers between conformers determine the rates of these interconversions.

Understanding the thermal decomposition of this compound is crucial for its safe handling and for predicting its behavior at high temperatures. Computational modeling provides a way to investigate the complex reaction mechanisms involved in pyrolysis. nih.govmdpi.com

DFT calculations can be used to identify the most likely initial steps in the decomposition process by calculating the bond dissociation energies (BDEs) for the various bonds in the molecule. The bond with the lowest BDE is typically the one that breaks first upon heating. For DMEA, the C-N and C-C bonds are likely candidates for initial cleavage.

Theoretical studies on the pyrolysis of similar small amines suggest that the dominant decomposition pathways often involve a series of steps: researchgate.netresearchgate.net

Initiation: Homolytic cleavage of a C-N or C-C bond to form radical species.

Hydrogen Abstraction: The initial radicals can abstract hydrogen atoms from other DMEA molecules, leading to the formation of more stable molecules and new radicals.

β-Scission: The radicals formed can undergo β-scission, where a bond beta to the radical center breaks, leading to the formation of smaller, unsaturated molecules and a new radical.

For instance, the thermal decomposition of the structurally related 2-azido-N,N-dimethylethanamine has been modeled, revealing pathways such as N-N bond fission and nitrene formation. researchgate.net While DMEA does not have an azide (B81097) group, the principles of bond fission and subsequent radical reactions are applicable. Computational models can calculate the activation energies for these different pathways, allowing for the prediction of the major decomposition products at various temperatures.

Standard approximations in DFT, such as the Local Density Approximation (LDA) or Generalized Gradient Approximations (GGA), suffer from a self-interaction error (SIE). diva-portal.org This error arises because the calculated interaction of an electron with the total electron density includes an unphysical interaction with itself. diva-portal.org SIE can lead to inaccuracies in the prediction of certain molecular properties, particularly those involving electron removal or addition, such as ionization potentials and electron affinities, and can also affect the accuracy of reaction barriers. diva-portal.org

Self-interaction correction (SIC) methods, such as the one proposed by Perdew and Zunger (PZ-SIC), aim to remove this unphysical self-interaction, leading to more accurate results. researchgate.netaps.org Applying SIC-DFT to the study of this compound would be particularly beneficial for:

More Accurate Orbital Energies: Providing a better estimate of the HOMO and LUMO energies, which are crucial for predicting reactivity.